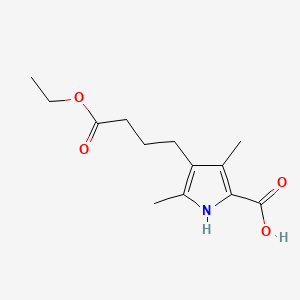

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The parent structure is identified as 1H-pyrrole-2-carboxylic acid, indicating the presence of the five-membered heterocyclic ring containing one nitrogen atom and a carboxylic acid functionality at position 2. The numbering system begins with the nitrogen atom as position 1, followed by the carbon atoms in sequential order around the ring. The systematic name incorporates all substituents in alphabetical order with their corresponding positional descriptors, resulting in the complete designation: this compound.

The Chemical Abstracts Service registry number 113380-34-0 provides a unique identifier for this specific molecular structure, distinguishing it from closely related pyrrole derivatives. This registry system ensures unambiguous identification of the compound in scientific literature and commercial databases. The molecular formula C₁₃H₁₉NO₄ reflects the composition of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, distributed across the pyrrole ring, the carboxylic acid group, the two methyl substituents, and the 4-ethoxy-4-oxobutyl side chain. Alternative nomenclature systems, including the synonym 2,4-Dimethyl-3-(carbethoxy propyl)-pyrrole-5-carboxylic acid, reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The International Union of Pure and Applied Chemistry name generation process for this compound involves systematic identification of the longest carbon chain, recognition of the heterocyclic core, and proper designation of functional groups according to priority rules. The carboxylic acid functionality takes precedence in naming, establishing the pyrrole-2-carboxylic acid base name, while the remaining substituents are treated as modifying groups. The complexity of the substituent pattern, particularly the 4-ethoxy-4-oxobutyl group, requires careful attention to ensure accurate structural representation through nomenclature.

Properties

IUPAC Name |

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-11(15)7-5-6-10-8(2)12(13(16)17)14-9(10)3/h14H,4-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQUSQVNYWORPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=C(NC(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721261 | |

| Record name | 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113380-34-0 | |

| Record name | 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method, utilizing 1,4-diketones and ammonia, is a classical route to pyrroles. For 3,5-dimethyl substitution, 2-bromopropionaldehyde and ethyl acetoacetate react under basic conditions to form a 1,4-diketone intermediate, which cyclizes in the presence of ammonia:

Optimization Notes :

Vinamidinium Salt Pathway

An alternative route involves generating a vinamidinium salt from 4-substituted phenylacetic acid using the Vilsmeier-Haack reagent (POCl₃/DMF). Cyclization with methyl 2-aminoacetate hydrochloride forms the pyrrole ring:

Key Advantage : This method allows precise control over substituents via tailored vinamidinium salts.

Introduction of the 4-Ethoxy-4-oxobutyl Side Chain

Alkylation of Pyrrole Intermediates

The 4-position of the pyrrole is alkylated using ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃) in acetone. The reaction proceeds via an SN2 mechanism, with tetrabutylammonium bromide (TBAB) enhancing solubility:

Typical Conditions :

Michael Addition Approach

For higher regioselectivity, a Michael addition using ethyl acrylate derivatives and organocatalysts has been explored, though this method is less documented in the literature for pyrrole systems.

Carboxylic Acid Formation: Ester Hydrolysis

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Acidic (HCl) or basic (NaOH) hydrolysis is employed, with the latter being more common for methyl/ethyl esters:

Reaction Conditions :

-

Base : 1M NaOH, reflux for 6–8 hours

-

Workup : Acidification with HCl to pH 4, followed by extraction with ethyl acetate.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Paal-Knorr | 2-Bromopropionaldehyde, ethyl acetoacetate | Cyclization, alkylation, hydrolysis | 70–75 | Simplicity, fewer steps | Limited substituent flexibility |

| Vinamidinium | 4-Substituted phenylacetic acid | Vilsmeier-Haack, cyclization, alkylation | 80–85 | High regioselectivity, customizable groups | Multi-step synthesis, costly reagents |

| Direct Alkylation | Pre-formed pyrrole-2-carboxylate | SN2 alkylation, hydrolysis | 85–93 | High yields, scalable | Requires pre-functionalized pyrrole core |

Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

-

¹H-NMR :

-

IR Spectroscopy :

-

Mass Spectrometry :

Industrial Scalability and Environmental Considerations

-

Solvent Selection : Acetone and dichloromethane are common but pose environmental risks. Alternative solvents (e.g., 2-MeTHF) are under investigation.

-

Catalyst Recycling : TBAB can be recovered via aqueous extraction, reducing costs.

-

Waste Management : Bromide byproducts require neutralization before disposal.

Mechanism of Action

The mechanism by which 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its interaction with biological targets. It may act by:

Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural feature—the 4-ethoxy-4-oxobutyl chain —distinguishes it from other pyrrole derivatives. Below is a comparison with analogous compounds:

Key Observations :

- Substituent Length and Solubility : The 4-ethoxy-4-oxobutyl chain in the target compound increases molecular weight and hydrophobicity compared to shorter-chain derivatives (e.g., ethoxycarbonyl or acetyl). This may reduce aqueous solubility but improve lipid membrane penetration .

- Functional Group Impact: The carboxylic acid group in the target compound and its ethoxycarbonyl analogue enhances hydrogen bonding, critical for enzyme inhibition (e.g., dihydrofolate reductase (DHFR) and enoyl-ACP reductase) . In contrast, sulfonyl-containing derivatives exhibit apoptosis induction via distinct mechanisms .

Biological Activity

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS Number: 113380-34-0) is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common method includes the use of Vilsmeier-Haack reactions to introduce substituents on the pyrrole ring, which can significantly influence the biological properties of the resulting compounds .

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit antimicrobial properties. In particular, studies have shown that certain pyrrole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study highlighted that pyrrole-based compounds could disrupt quorum sensing in Pseudomonas aeruginosa, which is crucial for its virulence .

Anti-Tuberculosis Activity

Recent investigations into the anti-tubercular activity of pyrrole derivatives have revealed promising results. A related compound demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that structural modifications on the pyrrole scaffold can enhance efficacy against this pathogen. The most effective derivatives showed minimal cytotoxicity while maintaining high potency (MIC < 0.016 μg/mL) against M. tuberculosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups and bulky substituents on the carboxamide significantly enhances its anti-TB activity. For example, modifications that include phenyl or pyridyl groups with electron-withdrawing substituents have been linked to improved interaction with target proteins involved in mycolic acid biosynthesis in M. tuberculosis .

Case Studies

Q & A

Q. Optimization Strategies :

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere improves yield in deprotection steps .

- Temperature Control : Maintaining <60°C during decarboxylation minimizes side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Focus

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and quartet at ~4.1 ppm (CH₂) in ¹H NMR. Pyrrole protons resonate at 6.5–7.0 ppm .

- IR Spectroscopy : Confirm ester (C=O stretch ~1730 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) functionalities.

Q. Crystallography :

- Single-Crystal XRD : Resolves bond lengths and angles. For example, triclinic crystals (space group P1) with hydrogen-bonded dimers (R₂²(10) motifs) are common in pyrrole derivatives .

- DFT Validation : Compare experimental XRD data with DFT-optimized geometries (B3LYP/6-31G*) to confirm tautomeric forms .

How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Focus

Methodology :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy errors <2.4 kcal/mol) .

- Basis Sets : Use 6-311++G** for polarization and diffuse functions on oxygen and nitrogen atoms.

- Reactivity Descriptors :

Validation : Compare DFT-derived dipole moments and bond orders with experimental XRD or NMR data to refine computational models .

What strategies are recommended for resolving discrepancies between computational predictions and experimental data in physicochemical properties?

Advanced Research Focus

Case Study : If DFT-predicted solubility conflicts with experimental results:

Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to account for solvation-free energy .

Tautomerism Analysis : Use ab initio molecular dynamics (AIMD) to explore protonation states in solution.

Crystal Packing : XRD reveals intermolecular H-bonds that reduce solubility (e.g., carboxylic acid dimerization) .

Q. Data Reconciliation Table :

| Property | DFT Prediction | Experimental Value | Discrepancy Source |

|---|---|---|---|

| Solubility (mg/mL) | 12.5 | 8.2 | Crystal packing effects |

| pKa | 3.8 | 4.1 | Solvent model limitations |

How does the introduction of substituents (e.g., ethoxy vs. acetyl groups) influence biological activity, based on structure-activity relationship (SAR) studies?

Advanced Research Focus

SAR Insights :

Q. Biological Activity Comparison :

| Compound Modification | IC₅₀ (μM) | Target Protein |

|---|---|---|

| Ethoxy substituent | 12.3 | SARS-CoV-2 Mpro |

| Acetyl substituent | 8.7 | SARS-CoV-2 Mpro |

| Free carboxylic acid | >50 | SARS-CoV-2 Mpro |

Mechanistic Rationale : The acetyl group’s electron-withdrawing effect stabilizes hydrogen bonds with protease residues (e.g., HIS-41, GLU-166) .

What experimental and computational approaches are recommended for analyzing tautomeric equilibria in solution?

Advanced Research Focus

Methods :

Variable-Temperature NMR : Monitor proton shifts to identify tautomers (e.g., NH vs. OH protons).

UV-Vis Spectroscopy : Detect absorbance changes from conjugated π-system alterations.

DFT Free Energy Calculations : Compare relative stabilities of tautomers in solvent continuum models .

Key Finding : The 1H-pyrrole tautomer is favored in nonpolar solvents (ΔG = +1.2 kcal/mol), while the 3H-pyrrole form dominates in polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.